4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
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Overview
Description
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with potassium thiocyanate in acetone to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 5-chloro-2-aminopyridine to yield the final product. The reaction conditions generally include:
Solvent: Acetone
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Substituted pyridines or benzamides
Scientific Research Applications
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: Similar structure with a chloro substituent instead of a tert-butyl group.
N-(5-Benzyl-4-tert-butylthiazol-2-yl)benzamides: Contains a thiazole ring instead of a pyridine ring.
Uniqueness
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-17(2,3)12-6-4-11(5-7-12)15(22)21-16(23)20-14-9-8-13(18)10-19-14/h4-10H,1-3H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHTDHNDOYAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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